

Protocol for solid-phase extraction of S-Methyl-L-methionine from leaves.

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Compound of Interest

Compound Name: **S-Methyl-L-methionine**

Cat. No.: **B1197554**

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An Application Note and Protocol for the Solid-Phase Extraction of **S-Methyl-L-methionine** from Plant Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-methionine (SMM), sometimes referred to as Vitamin U, is a derivative of the amino acid methionine. It is found in various plants and is suggested to have therapeutic effects, particularly in the context of gastrointestinal health.^[1] Accurate quantification and analysis of SMM from plant matrices are crucial for research and potential pharmaceutical applications. This document provides a detailed protocol for the solid-phase extraction (SPE) of SMM from plant leaves, designed to isolate and concentrate the analyte, reduce matrix effects, and prepare a clean sample for downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).^{[1][2]}

Introduction

Solid-phase extraction is a highly selective and effective sample preparation technique used to isolate analytes from complex mixtures.^[3] The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.^[4] For **S-Methyl-L-methionine**, which exists as a cation at neutral to acidic pH due to its sulfonium and amino groups, a strong cation-exchange (SCX) SPE sorbent is a logical choice

for effective retention and subsequent elution. This protocol is optimized for the selective isolation of SMM from plant leaf extracts.

Quantitative Data Summary

The following table summarizes expected performance data for the described SPE protocol based on typical recovery rates for similar analytes. Actual results may vary depending on the plant matrix, initial SMM concentration, and specific laboratory conditions.

Parameter	Value	Notes
Analyte	S-Methyl-L-methionine (SMM)	
Plant Matrix	Spinach Leaves (Example)	Protocol adaptable to other leafy greens.
SPE Cartridge	Strong Cation Exchange (SCX)	500 mg, 3 mL format
Initial Sample Load	1 mL of clarified leaf extract	
Expected Recovery Rate	85% - 95%	Dependent on strict adherence to pH and solvent conditions.
Eluate Purity	>90%	Significant reduction of interfering compounds.
Reproducibility (RSD)	<5%	For replicate extractions.
SMM Content Range	89.08 to 535.98 µg/g (dry weight) ^[1]	As reported in Brassicaceae family vegetables. ^[1]

Experimental Protocol

This protocol details the materials and step-by-step methodology for the solid-phase extraction of SMM from plant leaves.

Materials and Reagents

- SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., 500 mg sorbent mass in a 3 mL tube).

- Reagents:
 - Methanol (HPLC grade)
 - Deionized Water (18 MΩ·cm)
 - Formic Acid (LC-MS grade)
 - Ammonium Hydroxide (ACS grade)
 - Liquid Nitrogen
 - **S-Methyl-L-methionine** standard (for validation)
- Equipment:
 - Mortar and pestle or homogenizer
 - Centrifuge
 - pH meter
 - SPE vacuum manifold
 - Vortex mixer
 - Analytical balance
 - Micropipettes
 - 0.22 µm syringe filters

Sample Preparation (Leaf Homogenization and Clarification)

- Harvest and Weigh: Collect fresh plant leaves and record the fresh weight. Immediately flash-freeze the leaves in liquid nitrogen to halt metabolic activity.

- Homogenization: Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle.
- Extraction: Transfer approximately 1 g of the powdered leaf tissue to a centrifuge tube. Add 5 mL of an extraction solution consisting of 5% trichloroacetic acid (TCA) in deionized water.[\[5\]](#) Vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Clarification: Carefully collect the supernatant. For optimal SPE performance, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- pH Adjustment: Adjust the pH of the clarified extract to approximately 2.5-3.0 using diluted formic acid. This ensures that the primary amine and sulfonium groups of SMM are protonated for efficient binding to the SCX sorbent.[\[6\]](#)

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute, unless otherwise specified.[\[7\]](#)

- Conditioning:
 - Pass 3 mL of methanol through the SCX cartridge. This step wets the sorbent and activates the functional groups.[\[4\]](#)
 - Pass 3 mL of deionized water through the cartridge to remove the methanol.
 - Equilibrate the cartridge by passing 3 mL of deionized water adjusted to pH 2.5-3.0 with formic acid. Do not allow the sorbent to dry out between this and the next step.[\[4\]](#)
- Sample Loading:
 - Load 1 mL of the pH-adjusted, clarified leaf extract onto the conditioned cartridge.
 - Allow the sample to pass through the sorbent slowly (approx. 1 mL/min) to ensure sufficient interaction time for SMM to bind to the stationary phase.[\[7\]](#)

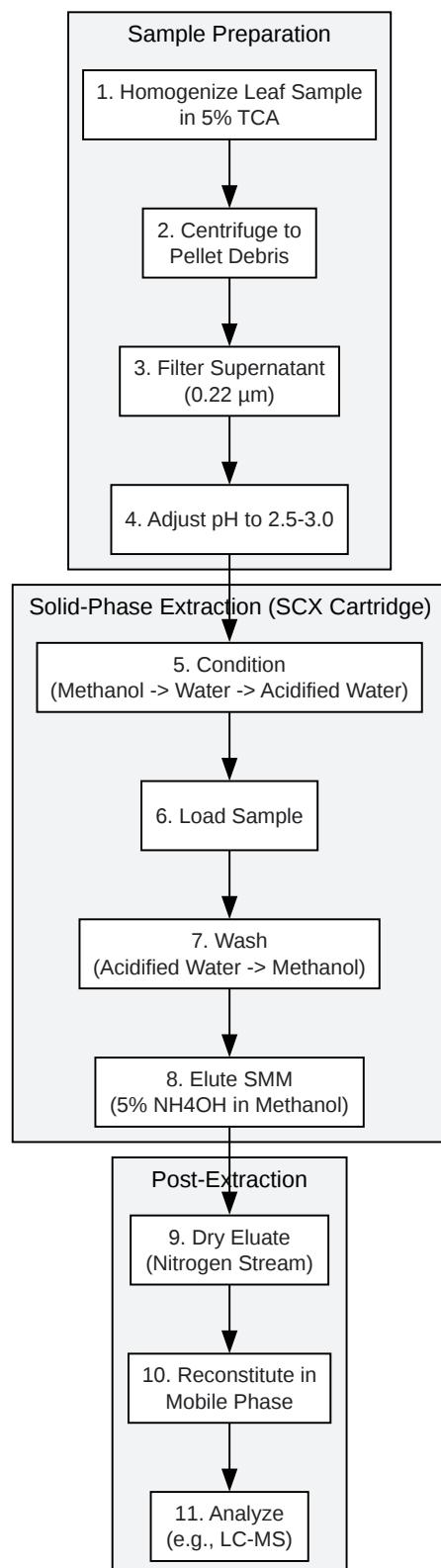
- Washing:
 - Wash the cartridge with 3 mL of deionized water (pH 2.5-3.0 with formic acid) to remove unretained, polar interfering compounds.
 - Follow with a second wash using 3 mL of methanol to remove less polar, non-ionic interferences. This step is crucial for obtaining a clean final eluate.[4]
 - After the final wash, dry the cartridge under a high vacuum for 5-10 minutes to remove any residual wash solvents.
- Elution:
 - Place clean collection tubes inside the manifold.
 - Elute the bound SMM from the cartridge by passing 2 mL of a 5% ammonium hydroxide solution in methanol through the sorbent.[8] The high pH of the ammoniated methanol deprotonates the SMM, disrupting its ionic interaction with the SCX sorbent and allowing it to be released.
 - Allow the elution solvent to soak in the sorbent bed for about a minute before applying vacuum to improve recovery.[7][9]

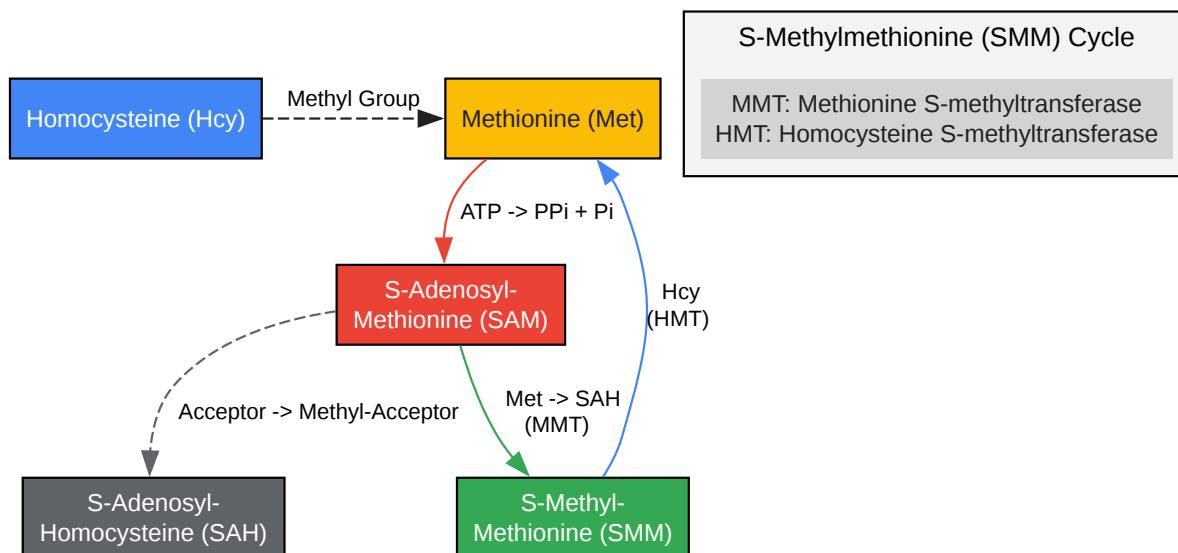
Post-Elution Processing

- Evaporation: Dry the collected eluate under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
- Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 200 μ L) of the initial mobile phase for your analytical method (e.g., 0.1% formic acid in water for LC-MS).
- Analysis: The sample is now ready for injection into an analytical instrument for quantification.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the solid-phase extraction of SMM and the related SMM cycle in plants.





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